molecular formula C26H24N4O4 B6084411 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE

Cat. No.: B6084411
M. Wt: 456.5 g/mol
InChI Key: IWTXKVTTWSWXMK-JVWAILMASA-N
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Description

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with hydroxy and methoxy groups, and a hydrazone linkage to a pyrimidinyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final condensation reactions. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selective reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted aromatic compounds .

Scientific Research Applications

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE lies in its complex structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-32-22-13-12-18(14-24(22)34-3)21-15-20(17-8-5-4-6-9-17)28-26(29-21)30-27-16-19-10-7-11-23(33-2)25(19)31/h4-16,31H,1-3H3,(H,28,29,30)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTXKVTTWSWXMK-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=C(C(=CC=C4)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=C(C(=CC=C4)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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